molecular formula C18H19ClN2O5S B2784088 3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid CAS No. 750613-98-0

3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid

Cat. No.: B2784088
CAS No.: 750613-98-0
M. Wt: 410.87
InChI Key: ZTCATSAXSMPJKO-UHFFFAOYSA-N
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Description

3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
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Biological Activity

3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18ClN3O4S\text{C}_{16}\text{H}_{18}\text{ClN}_3\text{O}_4\text{S}
  • Molecular Weight : 367.85 g/mol
  • Functional Groups : Sulfonamide, piperazine, and methoxy groups.

Piperazine derivatives like this compound exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes. Notably, they often target:

  • Dopamine Receptors : Some studies indicate that similar compounds can act as agonists or antagonists at dopamine receptors, influencing neurochemical pathways involved in mood regulation and psychotic disorders .
  • Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential as acetylcholinesterase inhibitors, which can be beneficial in treating Alzheimer's disease and other cognitive disorders .

Biological Activity

The biological activities of this compound can be summarized in the following key areas:

Antimicrobial Activity

Research has indicated that piperazine derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. For instance, studies on related piperazine compounds have shown strong inhibitory effects on urease and acetylcholinesterase:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 - 6.28
Urease1.13 - 6.28

These findings suggest a potential role in treating conditions linked to these enzymes, such as gastric ulcers (urease inhibition) and neurodegenerative diseases (acetylcholinesterase inhibition) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of piperazine derivatives. For instance, compounds exhibiting selective D3 dopamine receptor activity have shown promise in protecting dopaminergic neurons from degeneration . This suggests potential applications in treating neurodegenerative diseases like Parkinson's.

Case Studies

Several case studies have been conducted on piperazine derivatives with structural similarities to this compound:

  • Neuropsychiatric Disorders : A study demonstrated that a related compound significantly improved symptoms in animal models of depression by modulating dopamine receptor activity.
  • Antimicrobial Efficacy : In a clinical trial setting, a series of piperazine derivatives were tested against resistant bacterial strains, showing promising results that warrant further investigation into their therapeutic potential.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-26-16-6-5-13(18(22)23)11-17(16)27(24,25)21-9-7-20(8-10-21)15-4-2-3-14(19)12-15/h2-6,11-12H,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCATSAXSMPJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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